4-[(2-naphthylmethylene)amino]phenol
Description
4-[(2-Naphthylmethylene)amino]phenol is a Schiff base derivative characterized by a naphthyl-substituted imine group attached to a phenolic ring. Schiff bases of this type are synthesized via condensation reactions between primary amines (e.g., 4-aminophenol) and carbonyl-containing compounds (e.g., 2-naphthaldehyde).
Key structural features include:
- Planar aromatic systems: The naphthyl and phenolic rings facilitate π-π stacking interactions, which influence crystallization and stability.
- Hydrogen-bonding capacity: The phenolic -OH group participates in intermolecular O–H···N or O–H···O hydrogen bonds, affecting solubility and supramolecular assembly.
- Extended conjugation: The imine linkage (–CH=N–) enables charge delocalization, contributing to nonlinear optical (NLO) properties.
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29g/mol |
IUPAC Name |
4-(naphthalen-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C17H13NO/c19-17-9-7-16(8-10-17)18-12-13-5-6-14-3-1-2-4-15(14)11-13/h1-12,19H |
InChI Key |
YNUICXHDIPFGBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-naphthylmethylene)amino]phenol typically involves the condensation reaction between 4-aminophenol and 2-naphthaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4-[(2-naphthylmethylene)amino]phenol follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve advanced techniques like column chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-naphthylmethylene)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(2-naphthylmethylene)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-naphthylmethylene)amino]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Thermal Stability
- Imidazole derivatives (e.g., 4-(4,5-diphenylimidazol-2-yl)phenol) exhibit superior thermal stability, with melting points exceeding 270°C due to rigid heterocyclic cores.
- Nitro-substituted compounds (e.g., 4-[(4-nitrobenzylidene)amino]phenol) show moderate stability (melting points ~200–250°C), influenced by nitro group polarity.
Optical Behavior
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
